3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18201406
InChI: InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid

CAS No.:

Cat. No.: VC18201406

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid
Standard InChI InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13)
Standard InChI Key NLCNVIXWIUGCPN-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C=C1)C(C(C)C)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Stereochemistry

The molecule comprises a butanoic acid backbone substituted at the C2 position with a 3-methyl-1H-pyrrole moiety. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, features an additional methyl group at its C3 position. This substitution pattern introduces steric and electronic effects that influence the compound’s conformational flexibility and intermolecular interactions .

Table 1: Comparative Molecular Properties of Pyrrole-Substituted Butanoic Acids

Property3-Methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic Acid(S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid 3-Methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid hydrochloride
Molecular FormulaC₁₀H₁₅NO₂C₉H₁₃NO₂C₉H₁₄N₂O₂·ClH
Molecular Weight (g/mol)181.23167.20218.68
Key Functional GroupsCarboxylic acid, 3-methylpyrroleCarboxylic acid, pyrroleCarboxylic acid, methylpyrazole, hydrochloride salt
Calculated logP1.8 (Estimated via ChemAxon)1.4 1.2

Spectroscopic and Crystallographic Data

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

  • Pyrrole Ring Formation on a Prefunctionalized Backbone:

    • Starting from 3-methyl-2-aminobutanoic acid, cyclocondensation with acetonylacetone or analogous diketones could generate the pyrrole ring. This approach mirrors the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid derivatives .

    • Key Reaction:

      2-Amino-3-methylbutanoic acid+2,5-HexanedioneAcOH, Δ3-Methyl-2-(3-methylpyrrol-1-yl)butanoic acid+H2O\text{2-Amino-3-methylbutanoic acid} + \text{2,5-Hexanedione} \xrightarrow{\text{AcOH, Δ}} \text{3-Methyl-2-(3-methylpyrrol-1-yl)butanoic acid} + \text{H}_2\text{O}

      [Hypothesized based on Ref. 1]

  • Late-Stage Functionalization:

    • Introducing the 3-methylpyrrole moiety via nucleophilic substitution or transition-metal-catalyzed coupling to a preformed brominated or iodinated butanoic acid scaffold. This method aligns with strategies used for pyrazole-substituted analogs .

Challenges in Synthesis

  • Regioselectivity: Ensuring methylation occurs specifically at the pyrrole’s C3 position requires careful control of reaction conditions. Competing N-methylation or C2/C4 substitutions could generate isomeric byproducts.

  • Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during pyrrole formation to prevent decarboxylation or side reactions .

Comparative Analysis with Heterocyclic Analogs

Pyrazole vs. Pyrrole Derivatives

The hydrochloride salt of 3-methyl-2-(1-methyl-1H-pyrazol-3-yl)butanoic acid (Ref. 3) offers insights into the impact of heterocycle identity on physicochemical properties:

  • Solubility: Pyrazole derivatives generally exhibit higher aqueous solubility than pyrrole analogs due to increased polarity. The hydrochloride salt further enhances solubility via ionic dissociation .

  • Metabolic Stability: Pyrroles are more prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation) compared to pyrazoles, which resist ring oxidation .

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